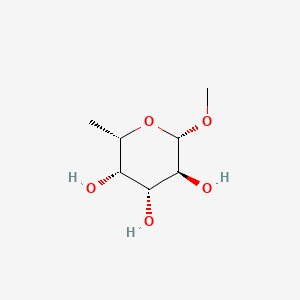

Methyl beta-L-Fucopyranoside

Description

Contextualizing L-Fucopyranosides as Key Glycan Epitopes

L-fucose, a deoxyhexose sugar, holds a unique position in mammalian glycobiology. Unlike most other sugars, it exists in the L-configuration and often occupies the terminal position on N- and O-linked glycans and glycolipids. oup.com This terminal positioning makes L-fucose a critical recognition element, or epitope, in a vast array of biological processes. nih.gov Fucosylated glycans are integral to blood group antigen systems (ABO and Lewis systems), selectin-mediated leukocyte adhesion during inflammation, and the intricate communication between host and microbiota. oup.comnih.gov

The terminal presentation of L-fucose residues makes them readily available for interactions with a class of carbohydrate-binding proteins known as lectins. nih.gov These interactions are fundamental to processes ranging from immune surveillance to viral and bacterial infectivity. nih.govmdpi.com For instance, the fucosylated structures on host cells can be co-opted by pathogens for adhesion and entry. elifesciences.org Conversely, the host immune system utilizes fucose-recognizing lectins to identify and respond to both commensal and pathogenic organisms. mdpi.com The diverse roles of fucosylated glycans underscore the necessity of specific molecular probes to dissect these interactions.

Role of Methyl Glycosides as Fundamental Glycoscience Probes and Building Blocks

Methyl glycosides are derivatives of sugars where a methyl group is attached to the anomeric carbon, the carbon atom that is part of the hemiacetal group in the cyclic form of the sugar. google.com This seemingly simple modification has profound implications for their utility in glycoscience research. The methyl group locks the anomeric configuration (either alpha or beta), preventing the sugar from opening into its linear aldehyde or ketone form. This conformational rigidity is crucial for studying specific interactions with carbohydrate-binding proteins, as it allows researchers to investigate the binding preferences for a particular anomer.

Methyl glycosides, including Methyl beta-L-Fucopyranoside, serve as invaluable probes for several reasons:

Studying Lectin-Carbohydrate Interactions: They are widely used to investigate the binding specificity and affinity of lectins. By comparing the binding of different methyl glycosides, researchers can elucidate the structural requirements for recognition. For example, studies on the bacterial lectin LecB from Pseudomonas aeruginosa have utilized methyl fucosides to demonstrate its high affinity for L-fucose over other monosaccharides like D-mannose. nih.gov

Structural Biology: Methyl glycosides are often used in co-crystallization studies with lectins to obtain high-resolution three-dimensional structures of the protein-carbohydrate complex. These structures provide detailed insights into the specific hydrogen bonding and hydrophobic interactions that govern recognition. The crystal structure of the fucose-binding lectin from Aspergillus fumigatus (AFL) in complex with this compound (PDB ID: 4C1Y) reveals the precise orientation of the sugar in the binding pocket. rcsb.org Similarly, the structure of rat mannose-binding protein complexed with this compound (PDB ID: 1RDJ) has provided a basis for understanding monosaccharide recognition by C-type lectins. rcsb.org

Enzymatic Synthesis: Methyl glycosides can act as acceptor molecules in enzymatic transglycosylation reactions to synthesize more complex oligosaccharides. nih.govnih.gov For instance, α-L-fucosidases can transfer a fucosyl group from a donor to a methyl glycoside acceptor, enabling the controlled construction of specific glycan structures for further biological studies. vu.ltmdpi.com

Blocking Agents in Immunoassays: In techniques like ELISA (Enzyme-Linked Immunosorbent Assay), non-specific binding of antibodies or other reagents to carbohydrate moieties can lead to false-positive results. Methyl glycosides can be used as blocking agents to saturate these non-specific carbohydrate-binding sites, thereby improving the accuracy and specificity of the assay. google.com

The following tables present key data for this compound and its interactions, illustrating its role as a precise tool in glycoscience research.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | nih.gov |

| Molecular Formula | C₇H₁₄O₅ | nih.govchemsrc.comchemimpex.com |

| Molecular Weight | 178.18 g/mol | nih.govchemimpex.com |

| Melting Point | 121 - 123 °C | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Optical Rotation | [α]D²⁰ = +12.5° to +14.0° (c=2 in H₂O) | chemimpex.com |

| CAS Number | 24332-98-7 | nih.govchemsrc.comchemimpex.com |

Interactive Data Table: Binding Affinity of Fucosides with Various Lectins

This table summarizes the inhibitory concentrations (IC₅₀) or dissociation constants (Kd) of this compound and related compounds for different lectins, demonstrating its utility in quantifying protein-carbohydrate interactions.

| Lectin | Ligand | Binding Affinity (mM) | Method | Source |

| Aspergillus fumigatus Lectin (AFL) | This compound | - | X-ray Crystallography | rcsb.org |

| GII.10 Norovirus P-dimers | This compound | Kd values for multiple binding events reported | STD NMR Titration | oup.com |

| Rat Mannose-Binding Protein C (MBP-C) | This compound | - | X-ray Crystallography | rcsb.org |

| Pseudomonas aeruginosa Lectin B (LecB) | Methyl β-l-fucoside | - | Competitive Binding Assay | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-XUVCUMPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-98-7 | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of Methyl Beta L Fucopyranoside

Strategies for Stereoselective Glycosylation of Methyl beta-L-Fucopyranoside

The formation of the glycosidic linkage is a pivotal step in oligosaccharide synthesis. Achieving high stereoselectivity to obtain either the α- or β-anomer is a significant challenge that depends on the interplay of various factors, including the glycosyl donor, acceptor, promoter, and reaction conditions. nih.gov

Anomeric control in glycosylation refers to the ability to selectively form one anomer over the other. This is significantly influenced by the "anomeric effect," a stereoelectronic phenomenon that describes the thermodynamic preference for an axial orientation of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring. scripps.eduwikipedia.org The choice of protecting groups, particularly at the C-2 position, plays a critical role in directing the stereochemical outcome of the glycosylation.

Neighboring Group Participation : A participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can attack the anomeric center to form a cyclic oxonium ion intermediate. This intermediate shields one face of the molecule, leading to the nucleophilic attack of the glycosyl acceptor from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic linkage. For L-fucopyranosides, this would favor the formation of the β-anomer.

Non-Participating Groups : When a non-participating group, such as a benzyl (B1604629) or silyl (B83357) ether, is present at C-2, the reaction proceeds through a more open oxocarbenium ion intermediate. dtu.dk The stereochemical outcome is then influenced by other factors, including the anomeric effect, solvent effects, and the nature of the catalyst, often leading to the thermodynamically favored α-anomer. dtu.dk

A practical example of this control is seen in the Koenigs-Knorr reaction. The use of 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide as a glycosyl donor in a reaction with methyl 2,4-di-O-benzyl-α-L-fucopyranoside resulted in a mixture of α and β linked disaccharides. elsevierpure.com In contrast, using a donor with a participating group at C-2 under appropriate conditions can steer the reaction towards a specific anomer. elsevierpure.com

Modern synthetic chemistry increasingly relies on catalysts to control the stereoselectivity of glycosylation reactions, overriding inherent substrate biases. nih.gov Various catalytic systems have been developed to enhance the formation of specific fucopyranoside linkages.

Organoboron catalysts, for instance, have been shown to be effective in promoting 1,2-cis selective glycosylation reactions. nih.gov Other approaches involve the use of specific additives or promoters to influence the reaction pathway. In the synthesis of Fucα1-3GlcNAc and Fucα1-4GlcNAc linkages, trimethylsilyl (B98337) trifluoroacetate (B77799) and lithium perchlorate (B79767) were found to be effective additives for achieving high α-selectivity. oup.com Lewis acids are also commonly employed to activate glycosyl donors. For example, the anomerization of a crude methyl β-selenofucoside was achieved using Lewis acid catalysis to yield a mixture of anomers. beilstein-journals.org

The table below summarizes catalyst systems used in stereoselective glycosylation reactions involving fucose or related sugars.

| Catalyst/Promoter System | Glycosyl Donor Type | Key Feature | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Trimethylsilyl trifluoroacetate / Lithium perchlorate | 2,3,4-tri-O-benzyl-l-fucopyranosyl methoxyacetate | Effective additive for α-fucosylation | α-selective | oup.com |

| N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) | Thioglycosides | Commonly used thiophilic promoter system | Dependent on C-2 protecting group | mdpi.com |

| Hafnocene bistrifluoromethanesulfonate [Cp2Hf(OTf)2] | Glycosyl fluorides | Activates glycosyl fluorides for coupling | High selectivity | nih.gov |

| Organoboron Catalysts | 1,2-anhydrosugars | Promotes 1,2-cis glycosylation | β-L-rhamnopyranosides (1,2-cis) | nih.gov |

Regioselective Functionalization and Derivatization of this compound

The presence of multiple hydroxyl groups of similar reactivity on the pyranose ring makes regioselective functionalization—the modification of a single, specific hydroxyl group—a significant synthetic challenge.

Achieving site-selectivity often requires the use of sophisticated catalytic systems or exploiting subtle differences in the steric and electronic properties of the hydroxyl groups.

Borinic Acid Catalysis : Diarylborinic acid derivatives can be used as catalysts for the regioselective alkylation of carbohydrate derivatives. rsc.org Taylor and co-workers developed a method for regioselective alkylation or acylation of α-O-methyl-fucopyranoside using a catalytic amount of diphenylborinic ethylamine (B1201723) ester. universiteitleiden.nl This system forms a temporary cyclic intermediate with a cis-diol, activating one hydroxyl group over the other. For fucopyranosides, this approach can selectively protect the equatorial hydroxyl group at the C-3 position. universiteitleiden.nl

Oligopeptide Catalysis : Inspired by enzymes, synthetic oligopeptides have emerged as powerful organocatalysts for site-selective acylations. nih.govuni-giessen.de These catalysts can invert the intrinsic reactivity of the hydroxyl groups. For various pyranosides, peptide catalysts have been identified that favor the acylation of the inherently less reactive C-2 hydroxyl group over the C-3 hydroxyl group in 4,6-O-protected substrates, achieving high yields and selectivities. nih.gov

Stannylene Acetal (B89532) Method : The use of dibutyltin (B87310) oxide to form a stannylene acetal intermediate is a classic method for activating a specific hydroxyl group. This approach often directs functionalization to the most nucleophilic equatorial oxygen, facilitating regioselective acylation, alkylation, or benzylation.

The outcomes of various regioselective functionalization methods are detailed below.

| Reagent/Catalyst | Substrate Type | Position Selectively Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| Diphenylborinic ethylamine ester | methyl α-L-fucopyranoside | C-3 (equatorial OH) | Alkylation/Acylation | universiteitleiden.nl |

| Immobilized Oligopeptides | 4,6-O-protected pyranosides | C-2 (inverting intrinsic selectivity) | Acetylation | uni-giessen.denih.gov |

| Dibutyltin oxide | Hexopyranosides | Typically most reactive equatorial OH | Acylation/Alkylation | dtu.dk |

The strategic use of protecting groups is fundamental to carbohydrate chemistry. harvard.edu An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high selectivity without affecting other functional groups. wiley-vch.de

Orthogonally Stable Groups : Modern oligosaccharide synthesis relies on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct conditions. Common permanent protecting groups include benzyl (Bn) ethers, which are stable to acid and base but are removed by catalytic hydrogenation. wiley-vch.de Temporary protecting groups include silyl ethers (e.g., TBDMS, TES), which are removed by fluoride (B91410) ions, and esters like acetate (B1210297) or benzoate, which are cleaved by base. harvard.eduwiley-vch.de

Specific Acetal Protection : Benzylidene acetals are frequently used to simultaneously protect the C-4 and C-6 hydroxyl groups of hexopyranosides. rsc.org In the synthesis of a methyl 2-O-methyl-L-selenofucopyranoside analogue, the 3,4-cis-diol of an allyl α-fucoside was selectively protected as an acetonide. beilstein-journals.org

Novel Protecting Groups : Research continues to yield new protecting groups with unique properties. The O-(2-naphthyl)methyl (NAP) ether has been used as a temporary protecting group in fucopyranoside synthesis. researchgate.net It is stable under various conditions but can be selectively removed, for example, by oxidative cleavage, leaving other groups like benzyl ethers intact. researchgate.net

Synthesis of Advanced this compound Analogues

Methyl β-L-fucopyranoside is a precursor for the synthesis of structurally diverse and functionally significant analogues. These analogues are used to probe biological systems and as building blocks for more complex molecules.

Deoxy and Thio-analogues : Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-L-fucopyranose have been prepared as glycosyl donors for synthesizing analogues of sialyl Lewis X. nih.gov The synthesis involves multiple steps, including the introduction of a (phenoxy)thiocarbonyl group, reductive deoxygenation, and conversion to the final methyl thioglycoside. nih.gov

Selenoglycosides : O-methylated selenoglycosides, such as methyl 2-O-methyl-L-selenofucopyranoside, have been synthesized as heavy-atom probes for X-ray crystallography of lectin-carbohydrate complexes. beilstein-journals.org The synthesis required a multi-step route starting from allyl L-fucopyranoside, involving selective protection, methylation, and introduction of the methylseleno group. beilstein-journals.org

Complex Oligosaccharides : A library of fucopyranosyl-galactopyranosides with a complete set of anomeric configurations and linkage positions has been synthesized. nih.gov These syntheses often employ a building block approach, using versatile donors like perbenzylated phenylthio fucopyranosides and acceptors with a single free hydroxyl group. mdpi.comnih.gov For example, methyl 3-O-β-L-fucopyranosyl-α-L-fucopyranoside was synthesized via a Koenigs-Knorr reaction between a protected fucopyranoside acceptor and a fucopyranosyl bromide donor. elsevierpure.com

Chemical Synthesis of Thio-Fucopyranoside Derivatives

The introduction of sulfur-containing functional groups into carbohydrates can significantly alter their biological properties, making thio-fucopyranoside derivatives valuable targets for synthesis. These derivatives are often utilized as glycosyl donors in the assembly of complex oligosaccharides or as inhibitors of specific enzymes. nih.govnih.gov

A common strategy for the synthesis of methylthio-L-fucopyranosides involves the displacement of an anomeric leaving group, such as an acetate, with a methylthio nucleophile. For instance, protected 2-deoxy-L-fucopyranose, derived from L-fucose in several steps, can be acetylated at the anomeric position and subsequently treated with a methylthio source to yield methyl 3,4-di-O-benzoyl-2,6-dideoxy-1-thio-alpha,beta-L-lyxo-hexopyranoside. nih.gov Similar strategies have been employed to prepare protected methyl 3- and 4-deoxy-1-thio-beta-L-fucopyranosides. nih.gov

Another approach involves the activation of a protected methyl 1-thio-β-L-fucopyranoside derivative. For example, methyl 3,4-O-isopropylidene-1-methylthio-β-L-fucopyranoside can be activated with copper bromide–tetrabutylammonium bromide to facilitate the synthesis of disaccharide structures. rsc.orgrsc.org

The synthesis of fucosides with thiol motifs at positions other than the anomeric carbon has also been explored for the development of potential enzyme inhibitors. unipi.it These syntheses often involve multi-step sequences starting from protected fucose derivatives, where hydroxyl groups are selectively manipulated to introduce a thiol or a protected thiol functionality. unipi.it

| Starting Material | Reagents | Product | Reference |

| 2-(trimethylsilyl)ethyl 3,4-di-O-benzoyl-2-O-(phenoxy)thiocarbonyl-beta-L-fucopyranoside | 1. Reductive dethioacylation 2. Selective removal of 2-(trimethylsilyl)ethyl group 3. Acetylation 4. Displacement with methylthio group | Methyl 3,4-di-O-benzoyl-2,6-dideoxy-1-thio-alpha,beta-L-lyxo-hexopyranoside | nih.gov |

| Methyl 3,4-O-isopropylidene-1-methylthio-β-L-fucopyranoside | Copper bromide–tetrabutylammonium bromide | bis(3,4-O-isopropylidene-α-L-fucopyranose)-1,2′∶1′,2-dianhydride | rsc.orgrsc.org |

| L-fucose derivative | 1. Base catalyzed coupling with bromonitromethane (B42901) 2. Reduction of nitro group 3. Acetylation | alpha-1-Thio-L-fucose derivative | nih.gov |

Engineering Seleno-Fucopyranoside Derivatives for Structural Probes

Selenoglycosides, the selenium analogues of glycosides, are valuable tools in glycobiology. The replacement of sulfur with selenium can provide unique properties, making them effective glycosyl donors and probes for studying carbohydrate-protein interactions. The synthesis of seleno-fucopyranoside derivatives often parallels that of their thio counterparts, leveraging similar reaction mechanisms.

Given their efficacy and stability as glycosyl donors, 1,2-trans-selenoglycosides have found numerous applications in carbohydrate chemistry. sfc.ac.in Similar to thioglycosides, selenoglycosides can serve as precursors for a variety of other glycosyl derivatives, including glycosyl fluorides, bromides, and iodides. sfc.ac.in The chemical literature provides a plethora of methods for the preparation of both thio- and selenoglycosides, highlighting their importance in synthetic and structural studies. sfc.ac.in

Preparation of O-Alkylated and Other Modified Methyl Fucopyranoside Structures

The selective alkylation of hydroxyl groups on the fucose scaffold is a fundamental strategy for creating modified fucopyranoside structures. These modifications are crucial for synthesizing complex oligosaccharides and glycoconjugates. The choice of protecting groups is critical to direct the alkylation to a specific hydroxyl group.

For instance, the synthesis of methyl 2,4-di-O-benzyl-α-L-fucopyranoside can be achieved from methyl α-L-fucopyranoside through a series of protection and deprotection steps. This selectively benzylated derivative can then be used as an acceptor in glycosylation reactions. For example, reaction with 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide can yield a mixture of α and β linked disaccharides. elsevierpure.com

The use of an isopropylidene protecting group is another common strategy. Methyl 3,4-O-isopropylidene-β-L-fucopyranoside can be prepared and subsequently alkylated at the remaining free hydroxyl group. researchgate.net This approach allows for the introduction of various alkyl groups, leading to a diverse range of modified fucoside structures.

| Starting Material | Reagents | Product | Reference |

| Methyl α-L-fucopyranoside | Benzyl bromide, etc. (multi-step) | Methyl 2,4-di-O-benzyl-α-L-fucopyranoside | elsevierpure.com |

| Methyl 3,4-O-isopropylidene-β-L-fucopyranoside | Alkylating agent | O-alkylated methyl fucopyranoside | researchgate.net |

Synthesis of C-Glycoside Analogues

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable mimics of O-glycosides. Their synthesis from fucopyranoside precursors is a significant area of research.

One approach to synthesizing C-glycoside analogues involves the transformation of furanoside precursors into pyranoside structures. For example, 1-C-(2'-oxoalkyl)-5-S-acetylglycofuranosides can be converted to 1-C-(2'-oxoalkyl)-5-thioglycopyranosides through a base-mediated β-elimination followed by an intramolecular hetero-Michael addition of the 5-thiol group. nih.gov This transformation is highly stereoselective, favoring an equatorial 1-C-substitution. nih.gov

Advanced Structural and Conformational Investigations of Methyl Beta L Fucopyranoside and Its Conjugates

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for probing the intricate structural details of Methyl beta-L-Fucopyranoside in both solution and solid states. These techniques provide insights into its conformational preferences, absolute configuration, and the nature of its intermolecular interactions.

Comprehensive Nuclear Magnetic Resonance (NMR) Studies for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR studies, including advanced techniques like Nuclear Overhauser Effect (NOE) experiments, provide detailed information about its conformational equilibrium.

The pyranose ring of this compound, like other fucopyranosides, predominantly adopts a ¹C₄ chair conformation in solution. This is inferred from the analysis of vicinal proton-proton coupling constants (³JH,H), which are sensitive to the dihedral angles between adjacent protons. The characteristic large trans-diaxial couplings observed for specific protons are indicative of the chair conformation.

NOE experiments, which measure through-space interactions between protons that are close to each other, are instrumental in defining the spatial arrangement of the substituents on the pyranose ring. For instance, NOE signals between the anomeric proton (H-1) and other protons on the ring can confirm the β-configuration of the methoxy group. The observation of NOEs between specific protons allows for the construction of a detailed model of the dominant solution conformation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.1-4.3 | ~102-104 |

| H-2 | ~3.5-3.7 | ~70-72 |

| H-3 | ~3.7-3.9 | ~73-75 |

| H-4 | ~3.8-4.0 | ~72-74 |

| H-5 | ~3.9-4.1 | ~69-71 |

| H-6 (CH₃) | ~1.1-1.3 | ~16-18 |

| OCH₃ | ~3.4-3.6 | ~57-59 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The analysis of these NMR parameters, often in conjunction with computational modeling, allows for a comprehensive understanding of the conformational preferences of this compound in solution. nih.govnih.govcapes.gov.br

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govbiotools.usjasco-global.com This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution, a task that can be challenging using other methods. nih.govschrodinger.com

For this compound, VCD spectroscopy can unambiguously establish its absolute configuration as L. This is achieved by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the L-configuration). A good match between the experimental and calculated spectra confirms the absolute configuration. Theoretical calculations, typically performed using density functional theory (DFT), are crucial for the interpretation of VCD spectra. researchgate.netresearchgate.net

The following table summarizes the key aspects of VCD analysis for this compound.

| Analytical Aspect | VCD Application | Key Findings/Insights |

| Absolute Configuration | Comparison of experimental and calculated spectra. researchgate.netresearchgate.net | Confirms the L-configuration of the sugar. |

| Anomeric Configuration | Analysis of specific VCD bands in the C-H stretching region. researchgate.netresearchgate.net | Distinguishes between α and β anomers. |

| Solution Conformation | Correlation of spectral features with conformational populations. | Provides information on the dominant chair conformation and the orientation of substituents. |

VCD spectroscopy, therefore, serves as a critical tool for the comprehensive stereochemical and conformational analysis of this compound in its solution state.

Infrared (IR) Spectroscopy for Intermolecular Interactions and Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the chemical environment of its functional groups. For this compound, IR spectroscopy is particularly useful for studying intermolecular interactions, primarily hydrogen bonding. researchgate.netnist.govsid.irresearchgate.net

The hydroxyl (-OH) groups of the fucopyranoside ring are capable of acting as both hydrogen bond donors and acceptors. In the condensed phase (solid or concentrated solution), these hydroxyl groups form an extensive network of intermolecular hydrogen bonds. This is evidenced in the IR spectrum by the presence of a broad absorption band in the region of 3000-3600 cm⁻¹, corresponding to the stretching vibrations of the hydrogen-bonded -OH groups. nih.govmdpi.comnih.gov

In contrast, in a dilute solution of a non-polar solvent, where intermolecular interactions are minimized, a sharper, higher-frequency band corresponding to "free" or non-hydrogen-bonded -OH stretching may be observed. The position and shape of the -OH stretching band can, therefore, provide qualitative information about the extent and strength of hydrogen bonding.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Information Gained |

| O-H Stretching (H-bonded) | 3000 - 3600 | Presence and strength of intermolecular hydrogen bonding. |

| C-H Stretching | 2800 - 3000 | Information on the alkyl groups. |

| Fingerprint Region | < 1500 | Overall molecular structure and conformation. |

By analyzing the IR spectrum, valuable insights into the supramolecular assembly and the role of hydrogen bonding in the structure of this compound can be obtained.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Complexes

These crystallographic studies consistently show that the L-fucopyranoside ring adopts a stable ¹C₄ chair conformation in the solid state. researchgate.netacs.org The crystal packing is typically stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups of the sugar and, in the case of complexes, with the amino acid residues of the protein binding site.

For example, the X-ray crystal structure of a lectin from Ralstonia solanacearum in complex with a methyl derivative of fucose reveals the specific interactions that govern molecular recognition. rcsb.org The fucose moiety is accommodated in a well-defined binding pocket, and the orientation of its hydroxyl groups is crucial for forming hydrogen bonds with the protein.

The following table summarizes representative crystallographic data for a fucopyranoside derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Crystal System | Space Group | Unit Cell Dimensions | Key Conformational Feature |

| Orthorhombic | P2₁2₁2₁ | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | ¹C₄ chair conformation of the pyranose ring. |

Note: The unit cell dimensions are placeholders and would be specific to the particular crystal structure.

These crystallographic studies provide a static but highly detailed picture of the conformation of fucopyranosides and their interactions, which serves as a crucial benchmark for validating and refining the results from spectroscopic and computational methods. nih.govnih.govbeilstein-journals.org

Computational Chemistry in Elucidating Conformational Dynamics and Energy Landscapes

Computational chemistry provides a powerful theoretical framework for investigating the conformational dynamics and energy landscapes of molecules like this compound. These methods complement experimental techniques by providing detailed energetic and structural information that can be difficult to obtain through experiments alone.

Molecular Mechanics (MM) and Force Field Development for Fucopyranoside Systems

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its atomic coordinates. researchgate.netnih.gov The accuracy of MM calculations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy functions for bonded and non-bonded interactions. nih.govacs.org

For carbohydrates, including fucopyranosides, specialized force fields such as GLYCAM have been developed to accurately model their conformational behavior. nih.govbiorxiv.orgresearchgate.net These force fields are parameterized using a combination of experimental data (e.g., from X-ray crystallography and NMR spectroscopy) and high-level quantum mechanical calculations.

The development of a reliable force field for fucopyranoside systems involves several key steps:

Selection of a suitable functional form for the potential energy, which typically includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Parameterization of the force field by fitting the parameters to experimental and/or quantum mechanical data for a set of small, representative molecules.

Validation of the force field by testing its ability to reproduce known experimental observables, such as conformational energies and geometries, for a wider range of molecules.

Once a validated force field is available, it can be used to perform molecular dynamics (MD) simulations to explore the conformational landscape of this compound. These simulations can provide insights into the relative energies of different conformers, the barriers to conformational interconversion, and the influence of solvent on the conformational equilibrium.

The following table outlines the key components of a typical molecular mechanics force field for carbohydrates.

| Interaction Term | Description | Importance for Fucopyranosides |

| Bond Stretching | Energy associated with deforming bond lengths from their equilibrium values. | Defines the covalent geometry of the pyranose ring. |

| Angle Bending | Energy associated with deforming bond angles from their equilibrium values. | Maintains the tetrahedral geometry of the carbon atoms. |

| Torsional Dihedrals | Energy associated with rotation around chemical bonds. | Crucial for determining the ring conformation and the orientation of substituents. |

| Non-bonded Interactions | van der Waals and electrostatic interactions between atoms that are not directly bonded. | Govern intermolecular interactions and the overall packing in the condensed phase. |

The continuous development and refinement of force fields like GLYCAM are essential for advancing our understanding of the structure and function of fucopyranosides and other complex carbohydrates. nih.govacs.orgnih.govbiorxiv.orgresearchgate.net

Mechanistic Reaction Pathway Elucidation Involving Methyl Beta L Fucopyranoside

Detailed Analysis of Intramolecular Acyl Group Migration in Pyranosides

Intramolecular acyl group migration is a significant phenomenon in carbohydrate chemistry, impacting synthesis, purification, and the biological function of acylated compounds. doria.finih.gov This process is particularly prominent in carbohydrates due to the close proximity of multiple hydroxyl groups. doria.fiabo.fi The migration of acyl groups, such as acetyl or benzoyl groups, can occur between adjacent hydroxyl positions on the pyranoside ring.

Research combining experimental, kinetic, and theoretical methods has provided comprehensive insights into the acyl migration process in various monosaccharides, including Methyl beta-L-Fucopyranoside. nih.govresearchgate.net The mechanism is shown to be a stepwise anionic process, with its rate being linearly dependent on the concentration of hydroxide (B78521) ions ([OH-]) and the pKa of the hydroxyl group to which the acyl group is migrating. nih.govresearchgate.net The anomeric configuration (whether the substituent at C1 is alpha or beta) and the relative stereochemistry of the other hydroxyl groups on the sugar ring have a major influence on the migration rate. nih.govresearchgate.net

Kinetic studies have quantified the rate of acyl migration. For instance, the migration of an acetyl group in this compound has been measured, providing specific rate constants for the reversible reaction between adjacent hydroxyl groups.

| Compound | Acyl Group | Migration Pathway | Rate Constant (k, h⁻¹) |

|---|---|---|---|

| This compound | Acetyl | O-3 → O-2 | Data Not Specified |

| This compound | Acetyl | O-3 → O-4 | Data Not Specified |

Catalytic Deoxydehydration and Hydrogenation Mechanisms of Methyl Glycosides

Catalytic deoxydehydration (DODH) is a crucial reaction for converting biomass-derived polyols and sugars into valuable chemicals by removing hydroxyl groups. researchgate.net This process typically converts a vicinal diol (two hydroxyl groups on adjacent carbons) into an alkene. researchgate.net Heterogeneous rhenium-based catalysts have shown high efficacy in this transformation.

In the context of methyl glycosides, a silver-modified ceria-supported rhenium oxide catalyst (ReOx-Ag/CeO2) with hydrogen (H2) as a reducing agent has been successfully used for the DODH of the related compound, methyl α-fucopyranoside. researchgate.net The reaction yielded the corresponding DODH product with high efficiency (91% yield). researchgate.net

The proposed mechanism involves the following key steps:

Coordination: The methyl glycoside coordinates to the active rhenium oxo species on the catalyst surface.

Dehydration: The catalyst facilitates the removal of two adjacent hydroxyl groups as water molecules.

Alkene Formation: An alkene (a double bond) is formed between the carbon atoms that originally held the hydroxyl groups.

Hydrogenation: The use of H2 as a reductant is crucial for the catalytic cycle, but the ReOx-Ag/CeO2 system demonstrates low hydrogenation ability for the newly formed C=C bonds, preserving the alkene product. researchgate.net

While this specific study highlighted the alpha anomer, the catalytic system is applicable to other methyl glycosides, suggesting a similar mechanistic pathway would apply to this compound. researchgate.net

Fundamental Studies on Glycosidic Bond Formation and Cleavage Mechanisms

The glycosidic bond is the linkage connecting a sugar molecule to another group. Its formation and cleavage are fundamental processes in carbohydrate chemistry and biology.

Glycosidic Bond Formation: The formation of the methyl glycosidic bond in this compound from L-fucose involves the reaction of the anomeric hydroxyl group with methanol (B129727), typically under acidic conditions. The mechanism proceeds via protonation of the anomeric hydroxyl group, which then leaves as a water molecule. khanacademy.org This departure generates a planar, resonance-stabilized oxocarbenium ion intermediate. khanacademy.org Methanol, acting as a nucleophile, can then attack this intermediate from either the top (beta) or bottom (alpha) face. khanacademy.org The formation of the beta-glycosidic bond specifically arises from the attack on the beta face of the carbocation. khanacademy.org

Glycosidic Bond Cleavage (Hydrolysis): The cleavage of the glycosidic bond in this compound is most commonly achieved through hydrolysis, a reaction that can be catalyzed by acids or enzymes (glycoside hydrolases). khanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a mild acid, the process is essentially the reverse of formation. The glycosidic oxygen is protonated, making the methanol group a good leaving group. khanacademy.org Departure of methanol generates the same oxocarbenium ion intermediate. A water molecule then acts as a nucleophile, attacking the anomeric carbon to yield the hemiacetal (the free sugar, L-fucose). khanacademy.org

Enzymatic Hydrolysis: Glycoside hydrolases (glycosidases) are enzymes that catalyze the hydrolysis of glycosidic bonds with high specificity. khanacademy.orgyoutube.com The cleavage typically occurs through one of two common mechanisms: retaining or inverting. For a retaining mechanism, which is relevant for many glycosidases, the process involves a double displacement reaction. youtube.combac-lac.gc.ca An enzymatic nucleophile (often a carboxylate side chain from an aspartate or glutamate (B1630785) residue) attacks the anomeric carbon, displacing the methanol group and forming a covalent glycosyl-enzyme intermediate. youtube.combac-lac.gc.ca A water molecule, activated by another acidic residue in the active site, then hydrolyzes this intermediate, releasing the sugar and regenerating the enzyme. youtube.com This two-step process results in a net retention of the anomeric stereochemistry. youtube.com

Molecular Recognition and Biological Interactions of Methyl Beta L Fucopyranoside

Engineering Glycoconjugates Incorporating Methyl beta-L-Fucopyranoside Moieties

The incorporation of this compound into larger biomolecules, such as glycoproteins and glycolipids, is a critical area of research. These engineered glycoconjugates serve as invaluable tools for probing the intricate functions of carbohydrates in biological systems. chemimpex.com

Synthetic Approaches to Glycoproteins and Glycolipids for Functional Studies

The synthesis of glycoproteins and glycolipids containing this compound moieties is essential for detailed functional investigations. chemimpex.com One prominent and powerful strategy is chemoenzymatic synthesis . This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct homogeneous glycoproteins with defined glycan structures. nih.govnih.gov Enzymes such as endo-β-N-acetylglucosaminidases (ENGases) are utilized for the glycoengineering of proteins, allowing for the attachment of specific fucosylated oligosaccharides. nih.gov

In the realm of glycolipid synthesis, chemical methods are employed to conjugate fucopyranoside derivatives to lipid aglycones. These synthetic glycolipids can then be incorporated into model membranes or used in cellular assays to study their role in mediating cell adhesion and recognition. core.ac.uk The ability to synthetically produce these complex molecules with high purity and in sufficient quantities is paramount for advancing our understanding of their biological roles.

Contributions to Cellular Recognition, Adhesion, and Signal Transduction Pathways

Glycoconjugates presenting L-fucose residues, such as those that can be mimicked by structures containing this compound, are critically involved in a wide array of cellular interaction phenomena. nih.gov A prime example is the role of fucosylated glycans as ligands for selectins, a family of cell adhesion molecules. L-selectin, expressed on the surface of most circulating leukocytes, plays a pivotal role in the initial tethering and rolling of these cells on the vascular endothelium during an inflammatory response. nih.govharvard.edu This interaction is mediated by the recognition of sialyl Lewisx (sLex) and related fucosylated structures on endothelial cells by the lectin domain of L-selectin. nih.gov

Beyond simple adhesion, the engagement of L-selectin with its fucosylated ligands can initiate intracellular signaling cascades. nih.gov Although the downstream signaling pathways are still being fully elucidated, they are known to involve the cytoplasmic tail of L-selectin and can lead to the activation of integrins, which mediate firm adhesion and subsequent transendothelial migration of leukocytes. nih.govresearchgate.net Therefore, glycoconjugates featuring fucopyranoside moieties are not merely passive recognition elements but are active participants in signal transduction that governs crucial cellular behaviors.

Rational Design in Glycosylated Therapeutics and Vaccine Development

The specific recognition of fucosylated structures by biological receptors offers significant opportunities for the rational design of novel therapeutics and vaccines. mdpi.comnih.gov In the context of therapeutics, molecules that can mimic or block the interactions between fucosylated glycans and their protein partners are of great interest.

In vaccine development, the principle of conjugate vaccines is particularly relevant. nih.gov Haptens, which are small molecules that are not immunogenic on their own, can be covalently linked to a larger carrier protein to elicit a robust immune response. creative-biolabs.comcreative-biolabs.com this compound, as a key component of many bacterial surface polysaccharides, can be envisioned as a hapten in the design of conjugate vaccines. By attaching this or related fucosylated oligosaccharides to an immunogenic carrier protein, it is possible to generate antibodies that can recognize and target fucosylated antigens on the surface of pathogenic bacteria, thereby providing protective immunity. creative-biolabs.comnih.govthe-scientist.com This rational design approach allows for the development of highly specific and effective vaccines against a variety of bacterial pathogens.

In-depth Studies of Lectin-Methyl beta-L-Fucopyranoside Interactions

Lectins are a diverse class of proteins that bind to specific carbohydrate structures and are central to many biological recognition processes. nih.gov Fucose-binding lectins, in particular, have been the subject of intensive study due to their roles in both physiological and pathological contexts.

Characterization of Fucose-Binding Lectins and Their Specificity

A variety of fucose-binding lectins have been isolated from diverse sources, including fungi and bacteria, and their specificity for different fucosylated structures has been characterized. nih.govnih.gov The Aleuria aurantia (B1595364) lectin (AAL), isolated from the orange peel mushroom, is one of the most well-characterized fucose-specific lectins. uniprot.orgclinisciences.com It exhibits a preference for fucose linked in α-1,6 and α-1,3 linkages to N-acetylglucosamine. clinisciences.com The crystal structure of AAL reveals a six-bladed β-propeller fold with five conserved fucose-binding sites. uniprot.orgnih.gov

Other fucose-binding lectins, such as those from Aspergillus fumigatus (AFL) and Pseudomonas aeruginosa (PA-IIL), also display distinct binding preferences. nih.govmdpi.com The interaction of these lectins with fucosides can be quantified using various biophysical techniques, providing valuable data on their binding affinities.

| Lectin | Source Organism | Reported Specificity/Affinity for Fucosides |

|---|---|---|

| Aleuria aurantia Lectin (AAL) | Aleuria aurantia | Preferentially binds fucose linked (α-1,6) to N-acetylglucosamine or (α-1,3) to N-acetyllactosamine. clinisciences.com Recombinant AAL shows high affinity for fucose in all binding positions (α1-2, α1-3, α1-4, and α1-6). medicago.se |

| Aspergillus fumigatus Lectin (AFL) | Aspergillus fumigatus | Binds to β-methylfucoside. pdbj.org Exhibits high affinity in the micromolar range towards various oligosaccharides. pdbj.org |

| Pseudomonas aeruginosa Lectin II (PA-IIL) | Pseudomonas aeruginosa | Shows binding affinity to a tetravalent fucocluster that is similar to that of methyl α-L-fucopyranoside. mdpi.com |

| Photorhabdus asymbiotica Lectin (PHL) | Photorhabdus asymbiotica | Methyl α-L-fucopyranoside is a significantly stronger ligand than free L-fucose, with an IC50 of 40 μM. nih.gov |

Mechanistic Insight into Inhibitory Effects on Glycan-Protein Binding

The specific interaction between fucose-binding lectins and their ligands can be inhibited by free fucosides, such as this compound. This inhibitory activity provides a powerful tool for studying the biological functions of these lectins and for developing potential anti-adhesive therapies. The inhibitory potency of different fucosides is often quantified by determining their half-maximal inhibitory concentration (IC50) in assays such as hemagglutination inhibition. nih.gov

For instance, in studies with the lectin PLL3 from Photorhabdus laumondii, methyl α-L-fucopyranoside was found to be a more potent inhibitor of erythrocyte agglutination than L-fucose itself, with lowest inhibitory concentrations of 0.78 mM and 1.56 mM, respectively. researchgate.net This suggests that the methyl aglycon contributes favorably to the binding interaction, likely through hydrophobic contacts within the lectin's binding pocket. nih.gov The β-anomer of methyl-L-fucopyranoside is generally a weaker inhibitor than the α-anomer for many fucose-binding lectins, highlighting the stereochemical specificity of these interactions. nih.govbeilstein-institut.de By systematically studying the inhibitory activity of a range of fucoside derivatives, researchers can map the binding site of a lectin and understand the key molecular interactions that govern its specificity, providing a basis for the design of high-affinity inhibitors. nih.gov

Structural Elucidation of Lectin-Fucopyranoside Complexes via X-ray Crystallography and NMR

The precise molecular recognition between lectins and their carbohydrate ligands, such as this compound, is fundamental to many biological processes. The three-dimensional structures of lectin-fucopyranoside complexes provide invaluable atomic-level insights into the nature of these interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two principal techniques employed for this purpose, each offering unique advantages in elucidating the structural basis of this specific recognition. rsc.org

X-ray crystallography has been instrumental in revealing the detailed architecture of the binding sites of fucose-specific lectins. rsc.org This technique allows for the visualization of the precise orientation of the fucopyranoside ring within the lectin's carbohydrate recognition domain (CRD). For instance, the crystal structure of the Anguilla anguilla agglutinin (AAA), a fucose-binding lectin, complexed with α-L-fucose revealed a novel lectin fold and identified the key amino acid residues that interact with the sugar. storkapp.meconcordia.ca Similarly, the crystal structure of the Caenorhabditis elegans galectin LEC-6 in complex with a fucose-containing disaccharide pinpointed a specific glutamic acid residue as crucial for the preferential binding of fucose. nih.gov

These crystallographic studies consistently show that fucose recognition is mediated by a combination of hydrogen bonds and hydrophobic interactions. rsc.org The hydroxyl groups of the fucose ring typically form a network of hydrogen bonds with polar amino acid residues (such as Asp, Glu, Asn, Gln) and backbone amides within the lectin's binding site. Simultaneously, the methyl group at the C-6 position of fucose, a defining feature of this deoxyhexose, engages in crucial van der Waals or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. rsc.orgrsc.org This hydrophobic pocket accommodates the methyl group, contributing significantly to the binding affinity and specificity for fucose over other sugars like galactose or mannose. rsc.org

| Lectin | Ligand | PDB ID | Key Interacting Residues | Interaction Type |

| Anguilla anguilla Agglutinin (AAA) | α-L-Fucose | 1A6F | His27, Phe45, Tyr46, Cys82, Cys83 | Hydrophobic (C6-methyl), van der Waals |

| C. elegans Galectin (LEC-6) | Galactose-β1,4-Fucose | 5BMA | Glu67 | Hydrogen Bonding |

| Thermotoga maritima α-L-Fucosidase (Tmα-fuc) | L-Fucose | 1ODU | Asp224, Glu266 | Hydrogen Bonding (Catalytic Residues) |

This table presents examples of lectin-fucose complexes and the types of interactions observed through crystallographic studies.

NMR spectroscopy complements X-ray crystallography by providing information on the dynamics of the interaction in solution. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR are particularly powerful for studying weak lectin-carbohydrate interactions. nih.gov In an STD NMR experiment, saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand protons in closest proximity to the protein surface. This provides a detailed map of the binding epitope of the fucopyranoside. nih.govacs.org Furthermore, 19F NMR can be employed by incorporating fluorine atoms into the lectin, providing a sensitive probe to monitor ligand binding events even for weak interactions. rsc.org These NMR methods are crucial for understanding the conformational preferences of the fucopyranoside both in its free and bound states and for determining the kinetics and thermodynamics of the binding event. nih.govacs.org

Enzymatic Biotransformations and Fucosidase Activity Related to this compound

This compound and related fucosylated compounds are key substrates for fucosidases, a class of glycoside hydrolase enzymes that catalyze the cleavage of fucosidic bonds. The study of these enzymes is critical for understanding glycoconjugate metabolism and for developing diagnostic and therapeutic tools.

Development and Application of Novel Fluorogenic and Chromogenic Substrates for Fucosidases

To facilitate the study of fucosidases, a variety of synthetic substrates have been developed that produce a detectable signal upon enzymatic cleavage. These substrates are broadly categorized as chromogenic or fluorogenic.

Chromogenic substrates generate a colored product when hydrolyzed. A widely used example is p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). rsc.org Upon cleavage by an α-L-fucosidase, it releases p-nitrophenol, which, at an alkaline pH, forms the intensely yellow p-nitrophenolate ion. This color change can be easily quantified using a spectrophotometer, making pNP-Fuc a staple in simple, colorimetric assays for fucosidase activity. rsc.orgnih.gov Another example is 5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside (X-α-L-Fuc), which yields a blue precipitate upon hydrolysis. storkapp.me These substrates are invaluable for the initial characterization of enzyme activity, including determining optimal pH and temperature. rsc.org

Fluorogenic substrates offer significantly higher sensitivity and are ideal for high-throughput screening (HTS) and cell-based imaging. wikipedia.org These molecules are typically non-fluorescent until the fucosyl group is cleaved, releasing a highly fluorescent molecule (a fluorophore). wikipedia.org A classic fluorophore used for this purpose is 4-methylumbelliferone (B1674119) (4-MU), with 4-methylumbelliferyl-α-L-fucopyranoside being a common substrate that releases a blue fluorescent signal upon cleavage. storkapp.me

More recently, novel multi-color fluorogenic substrates have been developed to improve assays, particularly for use in acidic environments like the lysosome, where many fucosidases are active. nih.govnih.gov Researchers have synthesized fucosides linked to fluorophores such as resorufin (B1680543) (red), 2-methyl TokyoGreen (green), and 4-trifluoromethylumbelliferone (TFMU, blue). nih.gov These advanced probes exhibit excellent sensitivity and pH stability, allowing for the detection of fucosidase activity within living cells and the development of robust cell-based HTS assays for inhibitor discovery. nih.govnih.gov

| Substrate Type | Example Compound | Signal | Application |

| Chromogenic | p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | Yellow (soluble) | Enzyme kinetics, biochemical assays rsc.orgnih.gov |

| Chromogenic | 5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside (X-Fuc) | Blue (precipitate) | Histochemical staining, colony screening storkapp.me |

| Fluorogenic | 4-Methylumbelliferyl-α-L-fucopyranoside (4-MU-Fuc) | Blue fluorescence | Sensitive enzyme assays, diagnostics storkapp.me |

| Fluorogenic | Resorufin-α-L-fucoside | Red fluorescence | Cell-based assays, HTS, low pH applications nih.gov |

| Fluorogenic | 2-Methyl TokyoGreen-α-L-fucoside | Green fluorescence | Cell-based assays, HTS, low pH applications nih.gov |

This table summarizes common and novel substrates used for detecting fucosidase activity.

Kinetic and Mechanistic Characterization of Fucosidase Enzymes

Understanding the kinetic parameters and the catalytic mechanism of fucosidases is essential for predicting their function and for designing specific inhibitors. The interaction of fucosidases with substrates like this compound is typically analyzed using Michaelis-Menten kinetics. rsc.orgnih.gov This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) and provides two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. rsc.orgwikipedia.org The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is derived from Vmax.

Fucosidases are classified into different glycoside hydrolase (GH) families based on their amino acid sequence. The most studied α-L-fucosidases belong to family GH29. rsc.org Mechanistic studies have shown that GH29 fucosidases are "retaining" enzymes. storkapp.menih.gov They operate via a classical Koshland double-displacement mechanism, which involves two sequential nucleophilic substitution steps and proceeds through a covalent glycosyl-enzyme intermediate. nih.gov This mechanism results in the released fucose having the same anomeric configuration (α) as the substrate.

The catalytic machinery for this mechanism involves two key carboxylic acid residues, typically an aspartate (Asp) and a glutamate (B1630785) (Glu). nih.gov

Fucosylation Step: The catalytic nucleophile (e.g., Asp225 in human α-L-fucosidase) attacks the anomeric carbon of the fucoside substrate. nih.gov Simultaneously, the general acid/base catalyst (e.g., Glu289) protonates the glycosidic oxygen, leading to the departure of the aglycone (the "methyl" group in this compound) and the formation of a covalent fucosyl-enzyme intermediate. nih.gov

Defucosylation Step: The general acid/base catalyst, now acting as a base, activates a water molecule, which then attacks the anomeric carbon of the intermediate. This hydrolyzes the intermediate, releasing α-L-fucose and regenerating the free enzyme. nih.gov

The identity of these catalytic residues has been confirmed through site-directed mutagenesis, kinetic analysis of the resulting mutants, and direct detection of the enzyme intermediate using mass spectrometry. nih.govresearchgate.net For example, mutation of the catalytic nucleophile Asp225 in human α-L-fucosidase to asparagine (D225N) resulted in a nearly 6000-fold reduction in catalytic activity, confirming its crucial role. nih.gov

High-Throughput Screening for Fucosidase Inhibitors and Their Therapeutic Potential

Given the involvement of fucosidases in a range of pathologies, their inhibitors hold significant therapeutic promise. rsc.orgstorkapp.me Deficient activity of human tissue α-L-fucosidase (tFuc) leads to fucosidosis, a severe lysosomal storage disease characterized by the accumulation of fucose-containing glycoconjugates. nih.govrsc.org Conversely, inhibiting fucosidases can be beneficial in other contexts. For example, plasma α-L-fucosidase (pFuc) is critical for the adhesion and growth of Helicobacter pylori, a bacterium linked to gastric cancer. nih.govacs.org Therefore, fucosidase inhibitors are being explored for their potential as treatments for cancer, inflammation, cystic fibrosis, and bacterial infections. nih.govrsc.orgrsc.org

The discovery of novel and potent fucosidase inhibitors has been greatly accelerated by the development of high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of large libraries containing thousands to millions of small molecules to identify compounds that modulate the activity of a target enzyme. nih.govplos.org

A key innovation enabling HTS for fucosidase inhibitors has been the creation of robust, cell-based assays using the sensitive fluorogenic substrates described previously. nih.govnih.gov For instance, a cell-based HTS system was successfully developed using HeLa cells in a 96-well plate format. nih.gov In this system, the cells express human tFuc in their lysosomes. Addition of a specific fluorogenic substrate leads to a fluorescent signal. When a compound from a library inhibits the enzyme, the fluorescence is reduced or abolished. The quality and reliability of such an HTS assay are often validated using the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls; a Z'-factor of 0.78 was achieved for this fucosidase inhibitor screen, indicating a high-quality assay. nih.gov

This approach offers several advantages over traditional in vitro assays using purified enzymes. Cell-based screening directly assesses a compound's ability to cross cellular membranes and act on the enzyme in its native environment, which is a critical factor for drug development. nih.govnih.gov The identification of "hits" from these primary screens is followed by further validation, including dose-response studies to determine the half-maximal inhibitory concentration (IC50) and secondary assays to confirm the mechanism of action. The therapeutic potential of fucosidase inhibitors is particularly compelling in oncology. For example, inhibitors are being developed to treat hepatocellular carcinoma by inducing a state similar to a lysosomal storage disease specifically within tumor cells, leading to a cytotoxic event. google.com

Structure Activity Relationship Sar Studies and Molecular Design of Methyl Beta L Fucopyranoside Analogues

Correlating Subtle Structural Modifications with Modulated Biological Activities

The biological effects of Methyl beta-L-fucopyranoside analogues are highly sensitive to subtle changes in their molecular architecture. Modifications to the pyranose ring, the anomeric position, and substitutions on the hydroxyl groups can lead to significant alterations in biological activity. Key relationships have been established through systematic structural modifications and subsequent biological evaluation.

One of the most critical factors influencing the bioactivity of L-fucopyranoside analogues is the conformation of the pyranoid ring. Studies on carba- and C-fucopyranosides as inhibitors of recombinant α-1,6-fucosyltransferase have demonstrated that the ring conformation plays a crucial role in their inhibitory potential. researchgate.net Analogues that adopt a 4C1(L) conformation have been shown to exhibit stronger inhibition compared to those favoring a 1C4(L) conformation. researchgate.net For instance, in a study of C-glycoside epimers, the isomer adopting the 4C1(L) conformation displayed a lower IC50 value, indicating more potent inhibition, than its counterpart with a 1C4(L) conformation. researchgate.net This suggests that the spatial arrangement of the substituents on the pyranose ring is a key determinant for effective binding to the enzyme's active site.

Furthermore, modifications at specific positions of the L-fucose core have been shown to modulate biological activity. The introduction of fluorine atoms, for example, has been explored as a strategy to create metabolic inhibitors of fucosylation. In a comparative study of fluorinated L-fucose analogues, substitutions at the C-6 position were found to have a significant impact on the proliferation of cancer cells and primary endothelial cells. nih.gov Specifically, 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose demonstrated notable inhibitory activity against the proliferation of human colon cancer cells. nih.gov In contrast, the previously reported 2-deoxy-2-fluoro-L-fucose showed no significant effect on the proliferation of the tested cell lines. nih.gov

Interestingly, the direct inhibitory activity of the corresponding GDP-fluorinated L-fucose analogues against the mammalian α1,6-fucosyltransferase (FUT8) did not entirely correlate with their anti-proliferative effects. nih.gov While GDP-2-deoxy-2-fluoro-L-fucose was a potent inhibitor of FUT8, the GDP derivatives of the more anti-proliferative 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose were weaker inhibitors of this specific enzyme. nih.gov This suggests that the anti-proliferative effects of the 6-fluorinated fucose analogues may be mediated by other targets, such as enzymes in the de novo GDP-fucose biosynthetic pathway or other fucosyltransferases. nih.gov

The following table summarizes the inhibitory activities of selected fluorinated L-fucose analogues, illustrating the impact of subtle structural modifications.

| Compound | Modification | Target | Observed Activity |

|---|---|---|---|

| 2-deoxy-2-fluoro-L-fucose | Fluorine at C-2 | Cell Proliferation | No apparent effect |

| 6,6-difluoro-L-fucose | Two fluorine atoms at C-6 | Cell Proliferation | Significant inhibitory activity |

| 6,6,6-trifluoro-L-fucose | Three fluorine atoms at C-6 | Cell Proliferation | Significant inhibitory activity |

| GDP-2-deoxy-2-fluoro-L-fucose | Fluorine at C-2 (as GDP-fucose analogue) | FUT8 Inhibition | Potent inhibitory activity (92% inhibition at 5 µM) |

| GDP-6,6-difluoro-L-fucose | Two fluorine atoms at C-6 (as GDP-fucose analogue) | FUT8 Inhibition | Weaker inhibitory activity |

| GDP-6,6,6-trifluoro-L-fucose | Three fluorine atoms at C-6 (as GDP-fucose analogue) | FUT8 Inhibition | Weaker inhibitory activity |

Rational Design of this compound Analogues for Enhanced Bioactivity and Specificity

The principles derived from SAR studies are instrumental in the rational design of this compound analogues with improved biological properties. The goal of rational design is to create novel molecules with enhanced bioactivity, greater specificity for their target, and potentially improved pharmacokinetic profiles. This approach often involves the use of computational modeling and a deep understanding of the target's three-dimensional structure and binding site.

A key strategy in the rational design of fucopyranoside analogues is the development of non-oligosaccharide mimetics that retain the key recognition features of the parent sugar while offering advantages in terms of stability and cell permeability. nih.gov By analyzing the binding model of a target protein with its natural carbohydrate ligand, researchers can identify the crucial interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information can then be used to design smaller, non-carbohydrate scaffolds that present the essential functional groups in the correct spatial orientation for optimal binding.

For instance, in the design of selectin inhibitors, a known SAR of the natural oligosaccharide ligand was used in conjunction with a model of the E-selectin binding site to design biphenyl-substituted carboxylic acids as non-oligosaccharide inhibitors. nih.gov This approach led to the development of compounds with greater in vitro potency than the parent tetrasaccharide. nih.gov A similar principle can be applied to the design of this compound analogues. By understanding the binding mode of this compound to its target enzymes, novel inhibitors can be designed that mimic the key interactions of the fucose moiety.

Another aspect of rational design involves modifying the core fucopyranoside structure to enhance its interaction with the target enzyme or to exploit specific features of the enzyme's active site. This can include the introduction of functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions. The synthesis of carba- and C-fucopyranosides, where the endocyclic or exocyclic oxygen is replaced by a methylene (B1212753) group, is an example of such a design strategy aimed at creating more stable analogues that can still effectively inhibit fucosyltransferases. researchgate.net

The design and synthesis of fluorinated L-fucose analogues also represent a rational approach to developing metabolic inhibitors. nih.gov The rationale behind this strategy is that these analogues can be taken up by cells and converted into their corresponding GDP-fucose analogues through the salvage pathway. nih.gov These fluorinated sugar nucleotides can then act as competitive inhibitors of fucosyltransferases or as feedback inhibitors of the de novo GDP-fucose biosynthesis pathway, thereby disrupting fucosylation. nih.gov

The following table outlines some rational design strategies for this compound analogues and their intended outcomes.

| Design Strategy | Structural Modification | Rationale | Desired Outcome |

|---|---|---|---|

| Conformational Locking | Synthesis of carba- or C-glycoside analogues | To create analogues that preferentially adopt the bioactive 4C1(L) conformation. researchgate.net | Enhanced inhibitory activity against fucosyltransferases. |

| Metabolic Inhibition | Introduction of fluorine atoms at C-2 or C-6. nih.gov | To create fucose analogues that can be metabolically activated to inhibitory GDP-fucose analogues. nih.gov | Inhibition of fucosylation and downstream biological processes like cell proliferation. |

| Non-oligosaccharide Mimetics | Replacement of the pyranose ring with a non-carbohydrate scaffold presenting key functional groups. nih.gov | To improve stability, cell permeability, and potency while retaining essential binding interactions. nih.gov | Development of more drug-like inhibitors with improved pharmacokinetic properties. |

| Targeted Functionalization | Addition of functional groups to the hydroxyl positions. | To exploit specific interactions within the target's binding site for increased affinity and selectivity. | Enhanced potency and specificity for the target enzyme. |

Emerging Research Frontiers and Translational Applications of Methyl Beta L Fucopyranoside

Advancements in Glycoengineering and Biotechnological Tools

Glycoengineering, the process of modifying glycan structures on proteins and lipids, offers a powerful strategy for creating novel biologics and understanding cellular functions. Methyl beta-L-fucopyranoside serves as a fundamental building block in this field, enabling the precise chemical and enzymatic synthesis of complex fucosylated glycans. chemimpex.com

Researchers are leveraging advanced chemical synthesis techniques to incorporate this monosaccharide derivative into larger, biologically active oligosaccharides. These synthetic glycans are instrumental as tools for investigating carbohydrate interactions and functions within biological systems. chemimpex.com For instance, derivatives of fucopyranosides are used as precursors in multi-step syntheses to create complex branched trisaccharides. Methodologies involving photolabile blocking groups represent a sophisticated approach to regioselectively build these intricate structures, showcasing the level of chemical precision now achievable in glycan synthesis.

In biotechnology, this compound is employed in the production of glycoproteins. chemimpex.com The enzymatic transfer of fucose residues onto glycoconjugates is a key process in creating specific glycoforms that can influence the stability, efficacy, and targeting of therapeutic proteins. While specific fucosyltransferases are used to modify cell surfaces to alter their trafficking and infiltration capabilities, the underlying principle relies on the availability of fucosyl donors, which can be synthesized from precursors like this compound.

Table 1: Applications in Glycoengineering and Biotechnology

| Application Area | Role of this compound | Research Finding |

|---|---|---|

| Chemical Glycan Synthesis | Precursor/Building Block | Used as a starting material for the multi-step synthesis of complex oligosaccharides. chemimpex.com |

| Glycobiology Studies | Research Tool | Serves as a tool to study carbohydrate interactions and cell signaling processes. chemimpex.com |

| Biomanufacturing | Component for Glycoprotein Production | Employed in the biotechnological production of specific glycoproteins and other bioproducts. chemimpex.com |

Integration of Computational and Experimental Approaches in Glycodrug Discovery

The discovery of new glycodrugs increasingly relies on a synergistic combination of computational modeling and experimental validation. This compound is a focal point in such research due to its specific interactions with lectins, a class of proteins that bind carbohydrates and are involved in numerous physiological and pathological processes. chemimpex.com

Computational Approaches: Computational studies are providing atomic-level insights into how fucopyranosides interact with their protein targets. Molecular docking simulations, for example, are used to predict the binding affinity and orientation of carbohydrate-based molecules within the binding sites of proteins like viral or bacterial lectins and human selectins. These computational models help in the rational design of fucoside derivatives with enhanced binding properties. Studies have investigated the non-covalent interactions, such as carbohydrate-aromatic stacking, between fucopyranoside derivatives and aromatic amino acid residues in protein binding sites, a key aspect for designing high-affinity inhibitors. ox.ac.uk

Experimental Validation: Experimental methods are crucial for validating computational predictions and elucidating the biological activity of these compounds. X-ray crystallography has been used to determine the three-dimensional structures of proteins in complex with this compound, confirming the specific interactions predicted by computational models. ox.ac.uk For example, the Protein Data Bank contains entries of this compound bound to proteins, providing a basis for further computational analysis. nih.gov Furthermore, hemagglutination inhibition assays are used to experimentally measure the ability of fucopyranoside derivatives to block the interaction between lectins and cells, providing a functional readout of their inhibitory potential. researchgate.net

Table 2: Research Approaches in Glycodrug Discovery

| Approach | Methodology | Focus with this compound |

|---|---|---|

| Computational | Molecular Docking & Dynamics | Predicting binding modes and affinity to target proteins like lectins. nih.gov |

| Computational | Quantum Chemistry Calculations | Analyzing carbohydrate–aromatic interactions to guide ligand design. ox.ac.uk |

| Experimental | X-ray Crystallography | Determining the precise 3D structure of the compound bound to a protein target. ox.ac.uknih.gov |

| Experimental | Inhibition Assays | Quantifying the ability to block lectin-mediated biological processes. researchgate.net |

Future Perspectives in Glycan-Based Diagnostics and Therapeutics

The critical role of fucosylated glycans in disease progression, from inflammation and infection to cancer metastasis, positions this compound and its derivatives as promising candidates for the next generation of diagnostics and therapeutics.

Glycan-Based Diagnostics: Altered glycosylation patterns are a well-established hallmark of many diseases, including various cancers. nih.gov Fucosylated antigens on cell surfaces can serve as biomarkers for disease detection and monitoring. Future diagnostic tools could employ synthetic glycans derived from this compound as probes on microarrays or in imaging agents to detect changes in glycan expression in patient samples. The specific binding of these probes to disease-associated lectins or antibodies could enable early diagnosis and patient stratification.

Glycan-Based Therapeutics: The development of novel therapeutic agents is a significant future direction. chemimpex.com Since L-fucose plays a key role in the ligands for selectins—proteins that mediate inflammatory responses and cancer cell adhesion—derivatives of this compound are being explored as selectin inhibitors. By blocking these interactions, such glycomimetic drugs could potentially treat inflammatory diseases or prevent metastasis. Similarly, inhibiting the binding of bacterial or viral lectins to host cell fucosylated glycans is a promising anti-infective strategy. researchgate.net The future lies in designing multivalent fucosides or conjugating them to nanoparticles to enhance their avidity and therapeutic efficacy.

The continued exploration of this compound in these emerging frontiers holds immense potential for advancing translational medicine, offering new strategies to diagnose and combat a range of complex diseases.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-fucose |

Q & A

Q. What are the key considerations for optimizing the chemical synthesis of Methyl beta-L-Fucopyranoside, particularly in ensuring stereochemical fidelity?

Methodological Answer: Synthesis requires careful selection of protecting groups and glycosylation strategies. For example, benzyl or acetyl groups are often used to protect hydroxyl moieties during glycosidic bond formation, as seen in the synthesis of related thio-fucopyranosides . Koenigs-Knorr or Schmidt glycosylation methods are commonly employed, with silver or mercury salts as catalysts to activate leaving groups (e.g., thio- or halogen substituents). Purification via preparative chromatography (e.g., silica gel or HPLC) is critical to isolate the β-anomer, as minor α-configuration byproducts may form due to equilibration .